molecular formula C9H18O2 B13764278 2-Pentyl-1,3-dioxane CAS No. 5663-29-6

2-Pentyl-1,3-dioxane

Cat. No.: B13764278
CAS No.: 5663-29-6
M. Wt: 158.24 g/mol
InChI Key: SMUIAOJZCSQUSN-UHFFFAOYSA-N
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Description

2-Pentyl-1,3-dioxane is a six-membered heterocyclic compound consisting of a 1,3-dioxane ring (two oxygen atoms at positions 1 and 3) with a pentyl group substituted at position 2. The pentyl substituent introduces hydrophobicity and steric bulk, which may influence conformational equilibria, solubility, and reactivity compared to other 1,3-dioxane derivatives . Such compounds are of interest in organic synthesis, flavor chemistry, and materials science due to their tunable stereoelectronic properties.

Properties

CAS No.

5663-29-6

Molecular Formula

C9H18O2

Molecular Weight

158.24 g/mol

IUPAC Name

2-pentyl-1,3-dioxane

InChI

InChI=1S/C9H18O2/c1-2-3-4-6-9-10-7-5-8-11-9/h9H,2-8H2,1H3

InChI Key

SMUIAOJZCSQUSN-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1OCCCO1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentyl-1,3-dioxane can be synthesized through the acetalization of 1,3-diols with aldehydes or ketones. A common method involves the reaction of 1,3-propanediol with pentanal in the presence of an acid catalyst such as toluenesulfonic acid. The reaction is typically carried out under reflux conditions with continuous removal of water to drive the reaction to completion .

Industrial Production Methods

Industrial production of this compound often involves similar acetalization reactions but on a larger scale. The use of continuous flow reactors and efficient water removal techniques, such as Dean-Stark apparatus or molecular sieves, ensures high yields and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-1,3-dioxane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-pentyl-1,3-dioxane involves its ability to form stable acetal linkages with carbonyl compounds. This stability is due to the resonance stabilization provided by the oxygen atoms in the ring. The compound can act as a protecting group, preventing unwanted reactions at the carbonyl site during complex synthetic processes .

Comparison with Similar Compounds

Table 1: Key Properties of 1,3-Dioxane Derivatives

Compound Name Substituents Molecular Weight Key Properties Reference
5,5-Bis(hydroxymethyl)-2-phenyl-1,3-dioxane Phenyl (C6H5) at position 2; hydroxymethyl (-CH2OH) at positions 5 224.26 High polarity due to hydroxyl groups; >98% purity (GC)
5-Oxo-2-phenyl-1,3-dioxane Phenyl at position 2; ketone (C=O) at position 5 Alkali-labile; requires pH control during synthesis
2-Isobutyl-4,4-dimethyl-1,3-dioxane Isobutyl at position 2; methyl groups at positions 4 Hydrophobic; generated during fermentation; poorly characterized
This compound (inferred) Pentyl (-C5H11) at position 2 ~158.24 (est.) Predicted high lipophilicity; steric hindrance at position 2

Key Observations:

  • Synthetic Challenges : Alkali-sensitive derivatives like 5-Oxo-2-phenyl-1,3-dioxane require precise pH control during synthesis to prevent degradation .
  • Biological Relevance : Branched alkyl derivatives (e.g., 2-isobutyl-4,4-dimethyl-1,3-dioxane) may contribute to flavor modulation in fermented products, though their roles remain understudied .

Reactivity and Stability

  • Electronic Effects : Electron-withdrawing groups (e.g., ketones in 5-Oxo-2-phenyl-1,3-dioxane) increase ring strain and susceptibility to nucleophilic attack, whereas electron-donating alkyl groups (e.g., pentyl) stabilize the ring .
  • Steric Effects : Bulky substituents at position 2 (e.g., pentyl) may hinder reactions at adjacent positions, influencing regioselectivity in further functionalization.

Comparison with Non-Dioxane Heterocycles

  • Aromaticity vs. Non-Aromaticity: Oxazoles exhibit aromatic stability and planar geometry, whereas 1,3-dioxanes are non-aromatic and more flexible .
  • Applications : Oxazoles are common in flavor chemistry (e.g., roasted peanut volatiles), while 1,3-dioxanes are explored for controlled-release systems due to their hydrolytic stability .

Biological Activity

2-Pentyl-1,3-dioxane is a member of the dioxane family, which is characterized by a five-membered ring containing two oxygen atoms. This compound exhibits potential biological activity, making it a subject of interest in various fields including medicinal chemistry and environmental science. This article will explore its chemical properties, biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C₇H₁₄O₂
  • Molecular Weight : 130.19 g/mol
  • Structure : The dioxane ring structure contributes to its reactivity and interaction with biological systems.

Biological Activity

Research indicates that this compound may possess several biological activities, including:

  • Antimicrobial Properties : Some studies suggest that dioxanes can exhibit antimicrobial or antifungal activities. However, specific data on this compound is limited and requires further investigation.
  • Toxicological Effects : Like other dioxanes, this compound may have toxic effects depending on the concentration and exposure duration. The International Agency for Research on Cancer (IARC) has classified related compounds like 1,4-dioxane as possibly carcinogenic to humans based on animal studies .

The mechanism of action for this compound involves its interaction with cellular components:

  • Ligand Binding : The compound may act as a ligand that binds to specific receptors or enzymes, modulating their activity.
  • Biochemical Interactions : It can participate in various biochemical reactions due to its functional groups, influencing metabolic pathways.

Table 1: Summary of Biological Activities in Dioxanes

CompoundActivity TypeFindingsReference
This compoundAntimicrobialLimited evidence; further research needed
1,4-DioxaneCarcinogenicClassified as possibly carcinogenic
4-Methyl-2-pentyl-1,3-dioxaneAntifungalSuggested activity; requires further validation

Notable Research Studies

  • Antimicrobial Activity Study : A study evaluated the antimicrobial properties of various dioxanes, suggesting that structural variations significantly influence their efficacy against microbial strains. Although specific results for this compound were not highlighted, the findings indicate potential worth exploring further.
  • Toxicology Assessment : Research into the toxicological effects of dioxanes has shown that exposure can lead to liver and kidney damage in animal models. These findings underline the importance of understanding the safety profiles of compounds like this compound in both industrial and medical applications .

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